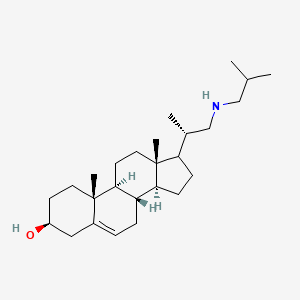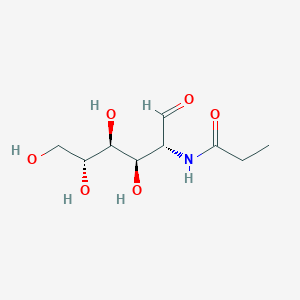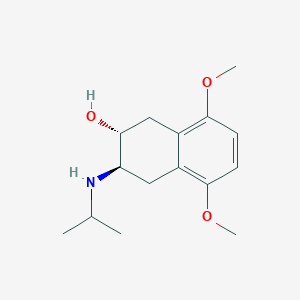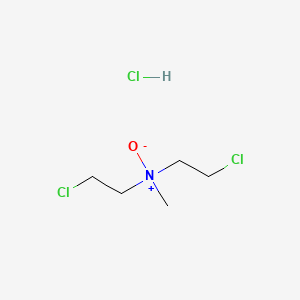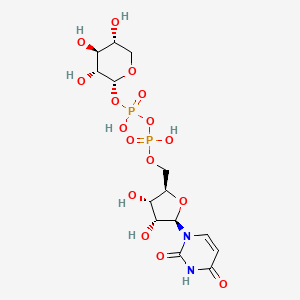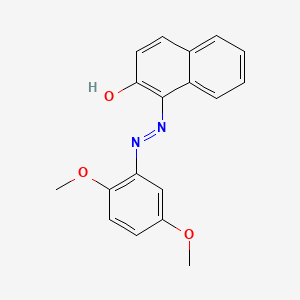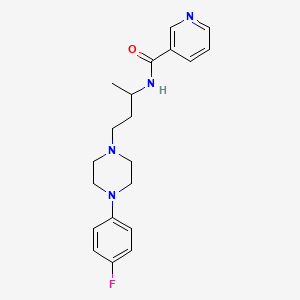
Ipsdienol
Vue d'ensemble
Description
Ipsdienol is a terpene alcohol . It is one of the major aggregation pheromones of the bark beetle and was first identified from Ips confusus, in which it is believed to be a principle sex attractant . It is suggested that the compound plays a role in interspecies communication between Ips latidens and Ips ini, facilitating reductions in competition for breeding material and/or mating interference .
Synthesis Analysis
The compound has been synthesized from D-mannitol . Alternative syntheses were realized through the asymmetric isoprenylation of correspondent aldehyde (prenal) and alcohol (prenol) . A review on the synthesis of ipsenol and ipsdienol covers the literature for around fifty years, from 1968 to 2020 . The synthesis of both compounds has been described in many publications .Molecular Structure Analysis
Ipsdienol has a molecular formula of C10H16O . Its average mass is 152.233 Da and its monoisotopic mass is 152.120117 Da .Chemical Reactions Analysis
The synthesis of Ipsdienol involves various chemical reactions. For instance, it has been synthesized from D-mannitol . Alternative syntheses were realized through the asymmetric isoprenylation of correspondent aldehyde (prenal) and alcohol (prenol) .Physical And Chemical Properties Analysis
Ipsdienol is a colorless substance . It has a chemical formula of C10H16O and a molar mass of 152.237 g·mol−1 .Applications De Recherche Scientifique
Pheromone Biosynthesis
Ipsdienol is a key component in the pheromone biosynthesis of bark beetles. A study demonstrated its de novo synthesis in Ips duplicatus, revealing that ipsdienol and E-myrcenol can be synthesized internally and not just through the hydroxylation of exogenous myrcene from the resin of host trees (Ivarsson, Schlyter, & Birgersson, 1993).
Insect Repellency
Research has explored the potential repellent properties of ipsdienol when combined with other compounds. In field experiments, 1-octen-3-ol combined with ipsdienol significantly reduced the capture of beetles, indicating its potential as a repellent (Poland, Pureswaran, Ciaramitaro, & Borden, 2009).
Role in Sex-Specific Pheromone Biosynthesis
The role of ipsdienol in sex-specific pheromone biosynthesis was highlighted in a study on Ips paraconfusus. Exposure to myrcene vapor led to increased quantities of ipsdienol in male beetles, indicating its role in male-specific pheromone production (Byers, Wood, Browne, Fish, Piatek, & Hendry, 1979).
Pheromone Response Variation
A study on Ips pini in different U.S. regions showed variations in pheromone response, suggesting regional differences in the effectiveness of ipsdienol-based attractants (Steed & Wagner, 2008).
Receptor Discrimination
Research has demonstrated that different species of Ips beetles have specialized receptor cells for the enantiomers of ipsdienol, indicating its importance in interspecies communication and possibly in pest control strategies (Mustaparta, Angst, & Lanier, 1980).
Biosynthesis Enzyme
A novel oxidoreductase enzyme, ipsdienol dehydrogenase (IDOLDH), has been identified as important in the biosynthesis of ipsdienol in Ips pini, further emphasizing its role in bark beetle pheromone production (Figueroa-Teran, Welch, Blomquist, & Tittiger, 2012).
Chromatography in Pheromone Separation
High-performance liquid chromatography has been used for the analytical and preparative separation of bark beetle pheromones, including ipsdienol, demonstrating its importance in chemical analysis and potential applications in pest management (Kubo, Komatsu, Iwagawa, & Wood, 1986).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(4S)-2-methyl-6-methylideneocta-2,7-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMKYUHMPXBMFI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H](CC(=C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885627 | |
| Record name | (+)-Ipsdienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ipsdienol | |
CAS RN |
35628-00-3 | |
| Record name | Ipsdienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35628-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipsdienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035628003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (4S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Ipsdienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPSDIENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0CK35047X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



